Cas no 1000343-58-7 (3-bromo-6-methyl-5-nitro-2H-indazole)

3-bromo-6-methyl-5-nitro-2H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-methyl-5-nitro-1H-indazole
- 3-Bromo-6-methyl-5-nitro indazole
- AD-5010
- AG-L-57638
- CTK5I2871
- SBB101665
- SureCN1199907
- 3-bromo-6-methyl-5-nitro-2H-indazole
- 3-BROMO-5-NITRO-6-METHYL (1H)INDAZOLE
- SCHEMBL1199907
- A897675
- GIOGUISZUYCHAK-UHFFFAOYSA-N
- 1H-Indazole, 3-bromo-6-methyl-5-nitro-
- 3-Bromo-5-nitro-6-methyl(1h)indazole
- 1000343-58-7
- CS-0033957
- AKOS005071732
- 3-Bromo-5-nitro-6-methyl-1H-indazole
- MFCD09026989
- DTXSID00646664
- DB-204440
-
- MDL: MFCD09026989
- インチ: InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
- InChIKey: GIOGUISZUYCHAK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=NNC(Br)=C2C=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 254.96434g/mol
- どういたいしつりょう: 254.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 74.5Ų
じっけんとくせい
- 密度みつど: 1.836±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.056 g/l)(25ºC)、
3-bromo-6-methyl-5-nitro-2H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK343-50mg |
3-bromo-6-methyl-5-nitro-2H-indazole |
1000343-58-7 | 95+% | 50mg |
299.0CNY | 2021-07-14 | |
Key Organics Ltd | AD-5010-10G |
3-bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | >95% | 10g |
£2224.00 | 2025-02-08 | |
Apollo Scientific | OR18056-1g |
3-Bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | 1g |
£17.00 | 2025-02-19 | ||
TRC | B808395-2mg |
3-Bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | 2mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD207871-250mg |
3-Bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | 95+% | 250mg |
¥747.0 | 2022-03-01 | |
Apollo Scientific | OR18056-250mg |
3-Bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | 250mg |
£15.00 | 2025-02-19 | ||
Chemenu | CM150493-250mg |
3-Bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | 95%+ | 250mg |
$108 | 2023-02-19 | |
Key Organics Ltd | AD-5010-1G |
3-bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | >95% | 1g |
£278.00 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW023-1G |
3-bromo-6-methyl-5-nitro-2H-indazole |
1000343-58-7 | 95% | 1g |
¥ 2,851.00 | 2023-03-08 | |
A2B Chem LLC | AA00575-1g |
3-Bromo-6-methyl-5-nitro-1H-indazole |
1000343-58-7 | 1g |
$61.00 | 2024-04-20 |
3-bromo-6-methyl-5-nitro-2H-indazole 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
3-bromo-6-methyl-5-nitro-2H-indazoleに関する追加情報
Chemical Profile of 3-bromo-6-methyl-5-nitro-2H-indazole (CAS No. 1000343-58-7)
3-bromo-6-methyl-5-nitro-2H-indazole, identified by the CAS number 1000343-58-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, which is a common structural motif in biologically active molecules. The presence of bromine, methyl, and nitro substituents in its molecular structure imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The structural features of 3-bromo-6-methyl-5-nitro-2H-indazole contribute to its potential as an intermediate in synthesizing various pharmacologically relevant compounds. The bromine atom, for instance, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Meanwhile, the methyl group at the 6-position introduces steric hindrance and influences the compound's solubility and metabolic stability. The nitro group at the 5-position is a key pharmacophore that can modulate electronic properties and interact with biological targets, enhancing binding affinity and therapeutic efficacy.
In recent years, indazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious disorders, and neurological conditions. The nitro-substituted indazoles have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that play crucial roles in cancer progression. For instance, research has demonstrated that nitro-containing indazoles can induce oxidative stress in tumor cells, leading to apoptosis and inhibiting tumor growth. The brominated derivative of 3-bromo-6-methyl-5-nitro-2H-indazole may further enhance these effects by improving bioavailability and tissue penetration.
Moreover, the 3-bromo-6-methyl-5-nitro-2H-indazole scaffold has been explored in the development of antimicrobial agents. Studies have highlighted its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The combination of bromine and nitro groups may enhance its interaction with bacterial enzymes, leading to potent antibacterial activity. This makes it a valuable candidate for designing novel antibiotics to combat drug-resistant strains.
The pharmaceutical industry has also leveraged 3-bromo-6-methyl-5-nitro-2H-indazole as a precursor in synthesizing antiviral compounds. Research indicates that indazole derivatives can interfere with viral replication by inhibiting key enzymes or proteins involved in viral assembly and entry into host cells. The structural versatility of this compound allows for modifications that can fine-tune its antiviral properties, making it adaptable for targeting different viral pathogens.
Recent advances in computational chemistry have further accelerated the exploration of 3-bromo-6-methyl-5-nitro-2H-indazole's pharmacological potential. Molecular docking studies have revealed its high binding affinity to various therapeutic targets, including protein kinases, transcription factors, and ion channels. These findings provide a rational basis for designing targeted therapies against diseases such as cancer, inflammation, and neurodegenerative disorders. The integration of machine learning algorithms has enabled the prediction of novel derivatives with enhanced biological activity, streamlining the drug discovery process.
In conclusion,3-bromo-6-methyl-5-nitro-2H-indazole (CAS No. 1000343-58-7) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing drugs targeting various diseases. As research continues to uncover new therapeutic applications and synthetic methodologies,3-bromo-6-methyl-5-nitro-2H-indazole is poised to play a pivotal role in shaping the future of medicinal chemistry.
1000343-58-7 (3-bromo-6-methyl-5-nitro-2H-indazole) 関連製品
- 315203-37-3(6-Nitro-1H-indazole-3-carbaldehyde)
- 61149-54-0(5-Methyl-4-nitro-1H-indole)
- 2942-42-9(7-Nitroindazole)
- 6494-19-5(3-Methyl-6-nitro-1H-indazole)
- 40621-84-9(3-Methyl-5-nitro-1H-indazole)
- 41339-17-7(5-Nitro-1H-indazol-3-amine)
- 2942-40-7(4-Nitro-1H-indazole)
- 7597-18-4(6-nitro-1H-indazole)
- 5228-48-8(2-methyl-5-nitro-indazole)
- 5401-94-5(5-nitro-1H-indazole)
